

Technical Guide: Chemical Properties of (R)-Amino-cyclopropyl-acetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amino-cyclopropyl-acetic acid

Cat. No.: B106526

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties of (R)-**Amino-cyclopropyl-acetic acid**, also known as (R)-1-aminocyclopropane-1-carboxylic acid or (R)-ACC. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the compound's physicochemical characteristics, spectroscopic data, synthesis protocols, and its role in key biological signaling pathways.

Physicochemical Properties

(R)-**Amino-cyclopropyl-acetic acid** is a conformationally constrained, non-proteinogenic amino acid. Its rigid cyclopropyl backbone imparts unique stereochemical and biological properties. The following table summarizes its key quantitative physicochemical data.

Property	Value	Source
Molecular Formula	C ₄ H ₇ NO ₂	
Molecular Weight	101.10 g/mol	
Melting Point	229-231 °C	
pKa	2.29 (predicted)	
logP	-2.78	
Water Solubility	Soluble	
Appearance	White to off-white crystalline solid	

Spectroscopic Data

The structural features of (R)-**Amino-cyclopropyl-acetic acid** give rise to a distinct spectroscopic profile. The following table outlines the expected characteristic signals in various spectroscopic analyses.

Spectroscopy	Characteristic Signals
¹ H NMR	Signals corresponding to the cyclopropyl protons and the amine and carboxylic acid protons. The constrained ring structure influences the chemical shifts and coupling constants of the methylene protons.
¹³ C NMR	Resonances for the quaternary cyclopropyl carbon, the two equivalent methylene carbons of the cyclopropane ring, and the carboxyl carbon.
IR Spectroscopy	A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm ⁻¹), a strong C=O stretching band (around 1700-1750 cm ⁻¹), N-H stretching for the amino group (around 3200-3500 cm ⁻¹), and C-H stretching for the cyclopropyl ring.
Mass Spectrometry	A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Experimental Protocols: Enantioselective Synthesis

The synthesis of enantiomerically pure (R)-**Amino-cyclopropyl-acetic acid** is crucial for its application in biological and pharmaceutical research. Asymmetric synthesis often employs chiral auxiliaries or enzymatic resolution methods. Below is a representative experimental protocol for a chemoenzymatic approach.

Objective: To synthesize (R)-**Amino-cyclopropyl-acetic acid** via enzymatic resolution of a racemic precursor.

Materials:

- Racemic N-acetyl-1-aminocyclopropane-1-carboxylic acid
- Acylase I from *Aspergillus melleus*

- Sodium phosphate buffer (0.1 M, pH 7.0)
- Dowex 50W-X8 resin (H⁺ form)
- 0.5 M Ammonium hydroxide solution
- Ethanol
- Diethyl ether
- Standard laboratory glassware and equipment (magnetic stirrer, pH meter, rotary evaporator, etc.)

Methodology:

- Enzymatic Resolution:
 - Dissolve racemic N-acetyl-1-aminocyclopropane-1-carboxylic acid in 0.1 M sodium phosphate buffer (pH 7.0).
 - Add Acylase I to the solution. The typical enzyme-to-substrate ratio is around 1:100 (w/w).
 - Incubate the mixture at 37 °C with gentle stirring for 24-48 hours. The enzyme will selectively hydrolyze the N-acetyl group from the (R)-enantiomer, yielding (R)-**Amino-cyclopropyl-acetic acid** and leaving the (S)-N-acetyl-1-aminocyclopropane-1-carboxylic acid unreacted.
 - Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Separation and Purification:
 - Once the reaction is complete, acidify the mixture to pH 3 with 1 M HCl to precipitate the unreacted (S)-N-acetyl-1-aminocyclopropane-1-carboxylic acid.
 - Filter the mixture to remove the precipitate.
 - Apply the filtrate to a column packed with Dowex 50W-X8 resin (H⁺ form).

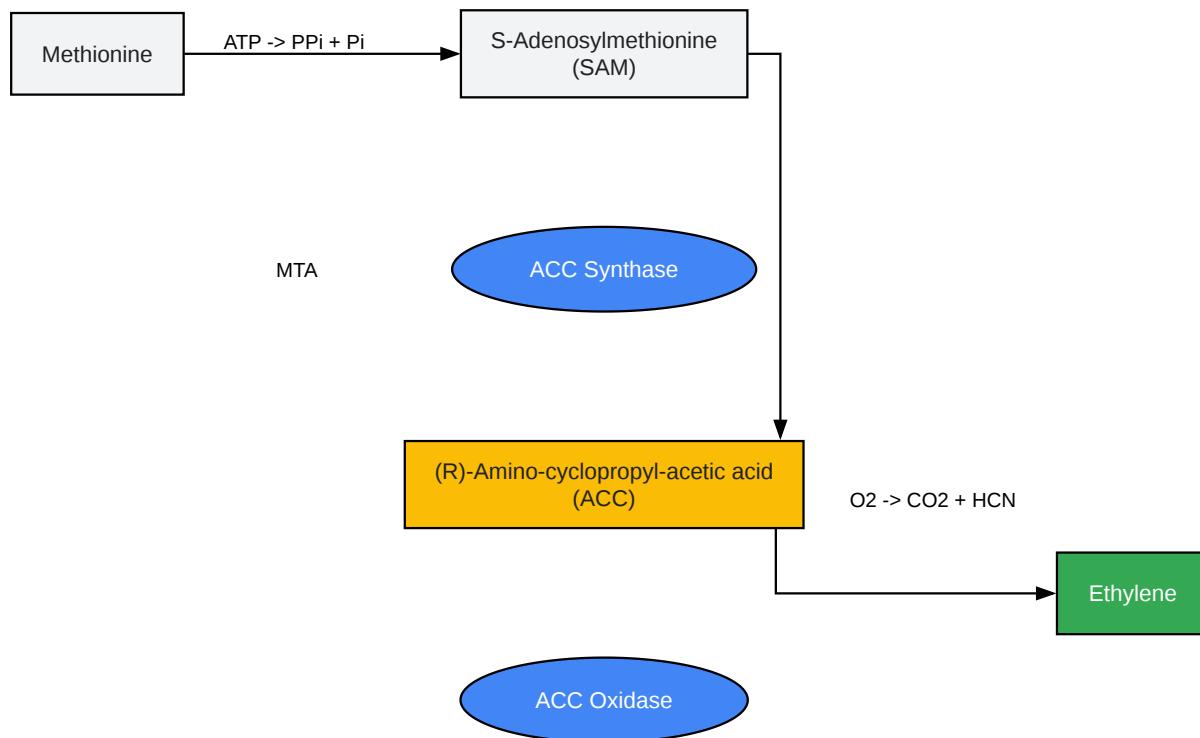
- Wash the column with deionized water to remove any remaining acetylated amino acid and other impurities.
- Elute the desired (R)-**Amino-cyclopropyl-acetic acid** from the resin using a 0.5 M ammonium hydroxide solution.
- Isolation and Characterization:
 - Collect the fractions containing the product, as identified by TLC or another suitable analytical method.
 - Combine the product-containing fractions and remove the solvent under reduced pressure using a rotary evaporator.
 - Recrystallize the resulting solid from an ethanol/water mixture to obtain pure (R)-**Amino-cyclopropyl-acetic acid**.
 - Dry the crystals under vacuum.
 - Confirm the identity and enantiomeric purity of the final product using polarimetry, chiral HPLC, and spectroscopic methods (NMR, MS).

Signaling Pathways and Biological Roles

(R)-**Amino-cyclopropyl-acetic acid** plays significant roles in both plant and animal physiology. It is a key intermediate in the biosynthesis of the plant hormone ethylene and also acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor in the mammalian central nervous system.

Ethylene Biosynthesis Pathway

In higher plants, (R)-**Amino-cyclopropyl-acetic acid** is the direct precursor to ethylene, a gaseous hormone that regulates a wide array of developmental processes and stress responses. The biosynthesis of ethylene from methionine involves two key enzymes: ACC synthase and ACC oxidase.

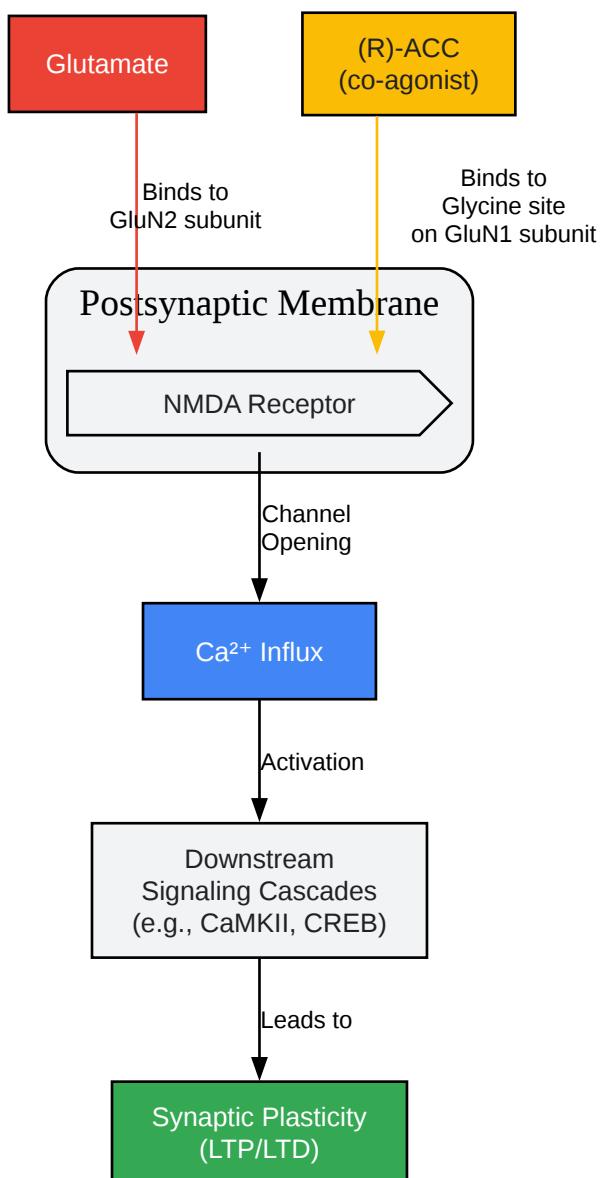


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Caption: The ethylene biosynthesis pathway in plants.

NMDA Receptor Signaling Pathway

In the mammalian brain, **(R)-Amino-cyclopropyl-acetic acid** acts as a partial agonist at the glycine-binding site of the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its modulatory role can influence neuronal excitability and calcium influx.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com